2-Bromo-4-nitropyridine N-oxide
Overview
Description
Crystal Structure Analysis
The crystal structure of 2-Bromo-4-nitropyridine N-oxide has been determined to be orthorhombic, with space group Pbca and eight molecules per unit cell. The dimensions of the unit cell are a = 5.979(1), b = 9.899(1), c = 23.249(5) Å. The bromine ion is nearly coplanar with the pyridine ring, and the oxygen atoms of the nitro group are displaced above and below the ring plane. The molecules are linked into pairs by C—H···O hydrogen bonds around centers of symmetry, forming layers that are held together by van der Waals interactions. The polarized vibrational spectra, including Fourier transform IR and Raman spectra, have been measured and correlated with the X-ray structural data, suggesting orientational disorder at higher temperatures .
Synthesis Analysis
The nitro group in 4-nitropyridine N-oxide can be replaced by negative ions, leading to the synthesis of various 4-substituted pyridine N-oxides and pyridines. This reactivity has been utilized to prepare derivatives such as 4-bromo-, 4-chloro-, and 4-ethoxypyridine N-oxide. The synthesis of 4-nitropyridine N-oxide itself has been simplified, making these transformations more accessible .
Molecular Structure Analysis
Quantum mechanical calculations, including Density Functional Theory (DFT) with a B3LYP/6-311++G(d,p) basis set, have been used to obtain the molecular equilibrium geometry and vibrational frequencies of 2-Bromo-4-nitropyridine N-oxide. The calculated vibrational frequencies show good agreement with experimental FT-IR and FT-Raman spectral data. The molecular structure has been optimized, and various electronic properties such as HOMO-LUMO energies, electronegativity, and chemical potential have been calculated. The title compound exhibits a low softness value and a high electrophilicity index, indicating biological activity. The stability and charge delocalization have been studied using Natural Bond Orbital (NBO) analysis, and the compound has been identified as a potential candidate for non-linear optical (NLO) materials due to its high first-order hyperpolarizability .
Chemical Reactions Analysis
The nitration of pyridine N-oxide derivatives has been studied, showing that the N-oxide group directs the introduction of a nitro group into the 4-position, regardless of other substituents present in the nucleus. This directive influence is not affected by substituents such as bromine atoms, ethoxy, or methyl groups. The nitration process yields 4-nitro compounds even when other groups would typically direct to different positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-nitropyridine N-oxide have been characterized through various spectroscopic and computational methods. The vibrational spectra have been assigned, and the thermodynamic properties have been studied at different temperatures, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature. The reactivity of the compound has been explored through kinetic studies, showing that the reaction rates and activation parameters vary depending on the position and nature of the substituents on the pyridine N-oxide ring .
Scientific Research Applications
1. Crystal Structure and Spectroscopic Analysis
2-Bromo-4-nitropyridine N-oxide has been studied for its crystal structure and vibrational spectra. It has an orthorhombic structure with unique hydrogen bonding and van der Waals contacts. The study of its polarized Fourier transform IR and Raman spectra provides insights into its molecular interactions and structural characteristics (Hanuza et al., 2002).
2. Reactivity and Derivative Synthesis
Research shows that the nitro-group in 4-nitropyridine-N-oxide, including 2-bromo-4-nitropyridine N-oxide, can be replaced by negative ions. This leads to the synthesis of various pyridine derivatives, highlighting its utility in organic synthesis (Hertog & Combe, 2010).
3. Directive Influence in Nitration Reactions
The presence of an N-oxide group in pyridine derivatives, including 2-bromo-4-nitropyridine N-oxide, influences nitration reactions. This affects the position where the nitro-group is introduced during chemical reactions, demonstrating its role in directing chemical synthesis (Hertog et al., 2010).
4. Large Scale Synthesis Applications
This compound has been synthesized from corresponding amines via hydrogen peroxide oxidation. This method, particularly in large-scale production, showcases its industrial applicability and the importance of developing safe, reproducible protocols (Agosti et al., 2017).
5. Nucleophilic Displacement Studies
Studies on the kinetics of reactions between 2-bromo-4-nitropyridine N-oxide and various reagents provide insights into the reactivity of halogeno- and nitro-pyridine N-oxides. This research is vital for understanding the chemical behavior of these compounds in different conditions (Johnson, 1966).
6. Solvatochromic Indicator Potential
4-Nitropyridine N-oxide, including 2-bromo derivatives, has been evaluated as a solvatochromic indicator for hydrogen-bond donor ability in solvents. This shows its potential application in spectroscopic studies and solvent analysis (Lagalante et al., 1996).
7. Photochemical Studies
Research has been conducted on the primary photochemical processes of 4-nitropyridine N-oxide in different solutions, including its derivatives like 2-bromo-4-nitropyridine N-oxide. These studies are crucial for understanding the photochemical behavior and potential applications in photochemistry (Hata et al., 1973).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBDHXCXCSFNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397866 | |
Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitropyridine N-oxide | |
CAS RN |
52092-43-0 | |
Record name | 52092-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-4-NITROPYRIDINE N-OXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.